Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate
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Overview
Description
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate is a chemical compound known for its unique structure and properties It is a derivative of cyclohexane, featuring an ethyl ester group and a chloroethylcarbamoylamino substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate typically involves the reaction of cyclohexane derivatives with chloroethyl isocyanate. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the process is carried out under controlled temperatures to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The chloroethyl group can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles like sodium hydroxide or ammonia. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various derivatives of cyclohexane, such as carboxylic acids, ketones, amines, and alcohols. These products have diverse applications in different fields of research and industry.
Scientific Research Applications
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-(2-bromoethylcarbamoylamino)cyclohexane-1-carboxylate: This compound has a bromoethyl group instead of a chloroethyl group, which can affect its reactivity and biological activity.
Ethyl 4-(2-hydroxyethylcarbamoylamino)cyclohexane-1-carboxylate:
Ethyl 4-(2-aminoethylcarbamoylamino)cyclohexane-1-carboxylate: The aminoethyl group can enhance the compound’s ability to interact with biological targets.
Properties
CAS No. |
13908-22-0 |
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Molecular Formula |
C12H21ClN2O3 |
Molecular Weight |
276.76 g/mol |
IUPAC Name |
ethyl 4-(2-chloroethylcarbamoylamino)cyclohexane-1-carboxylate |
InChI |
InChI=1S/C12H21ClN2O3/c1-2-18-11(16)9-3-5-10(6-4-9)15-12(17)14-8-7-13/h9-10H,2-8H2,1H3,(H2,14,15,17) |
InChI Key |
KTMFDGZEPONSKF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCC(CC1)NC(=O)NCCCl |
Origin of Product |
United States |
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